4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (CAS 1224932-55-1) is a tertiary amine-substituted piperidine-linked aniline building block with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol. The molecule features a dimethylaminomethyl group appended to the 4-position of the piperidine ring, which is in turn N-linked to a para-aminophenyl moiety.

Molecular Formula C14H23N3
Molecular Weight 233.359
CAS No. 1224932-55-1
Cat. No. B597518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline
CAS1224932-55-1
Synonyms4-(4-((DiMethylaMino)Methyl)piperidin-1-yl)aniline
Molecular FormulaC14H23N3
Molecular Weight233.359
Structural Identifiers
SMILESCN(C)CC1CCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3
InChIKeyRQZFRKKVDQQMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (CAS 1224932-55-1) – Chemical Class, Physicochemical Profile, and Procurement Identity


4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (CAS 1224932-55-1) is a tertiary amine-substituted piperidine-linked aniline building block with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol . The molecule features a dimethylaminomethyl group appended to the 4-position of the piperidine ring, which is in turn N-linked to a para-aminophenyl moiety . Its calculated LogP is 1.18 (ChemSrc prediction) and it contains one hydrogen-bond donor (the primary aniline NH₂) and three hydrogen-bond acceptors (two tertiary amine nitrogens and the aniline nitrogen), giving it a physico-chemical profile distinct from simpler piperidinyl-aniline analogs . Commercial availability is predominantly through Enamine (EN300-82092) and several resellers at purities of 95–97%, with pricing at the gram scale reaching several hundred USD [1].

Why 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline Cannot Be Replaced by Simpler Piperidinyl-Aniline Analogs in Medicinal Chemistry Campaigns


Superficially similar piperidine-aniline building blocks such as 4-(piperidin-1-yl)aniline (CAS 2359-60-6) or 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0) lack the specific dimethylaminomethyl substitution geometry that controls both steric topology and electronic character at the piperidine 4-position [1]. In patent-disclosed kinase inhibitor programs—specifically substituted isoquinoline-1,3(2H,4H)-diones (US20080085890A1) and fused pyrimidine tyrosine kinase inhibitors (WO2011162515A2)—this compound serves as a structurally defined intermediate where the methylene-spaced tertiary amine both influences the pKa of the piperidine nitrogen and provides a basic centre for target engagement in derived final compounds [2][3]. Substituting an analog with the dimethylamino group directly on the piperidine ring (CAS 211247-62-0) alters the amine basicity and conformational flexibility because the linker methylene group is absent, while the simpler unsubstituted 4-(piperidin-1-yl)aniline (CAS 2359-60-6) entirely lacks the basic side chain required for downstream pharmacophore construction [1]. These structural differences make the compound non-fungible in any synthetic route or SAR exploration that depends on the precise spacing and orientation of the tertiary amine relative to the aniline core.

Quantified Differentiation Evidence for 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline vs Closest Structural Analogs


LogP Modulation: 1.18 for the Target Compound vs ~2.45 (Predicted) for the Direct Dimethylamino-Piperidine Analog (CAS 211247-62-0)

The target compound bears a methylene spacer between the piperidine ring and the dimethylamino group, which reduces the calculated LogP by approximately 1.3 log units compared to the analog where the dimethylamino group is directly attached to the piperidine ring (CAS 211247-62-0). A lower LogP is generally associated with improved aqueous solubility and reduced non-specific protein binding in drug discovery contexts [1].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Topology Advantage: Methylene-Spacer Provides Conformational Flexibility Distinct from Directly Substituted Analogs

In the patent WO2011162515A2 (Hanmi Holdings), the target compound serves as a key intermediate for constructing fused pyrimidine tyrosine kinase inhibitors. The methylene spacer allows the terminal dimethylamino group to occupy a different spatial vector compared to compounds where the amine is directly attached to the piperidine ring (e.g., CAS 211247-62-0), enabling distinct interactions with the kinase hinge region or solvent-exposed channel [1]. This topological difference is critical for achieving the reported kinase selectivity profiles in final drug candidates such as Poseltinib (HM71224) [2].

Medicinal chemistry Kinase inhibitor Structure-activity relationship

Commercial Differentiation: Target Compound Pricing and Availability vs 4-(Piperidin-1-yl)aniline (CAS 2359-60-6)

The target compound is commercially available from Enamine (EN300-82092) at 95% purity, with pricing of approximately $797 for 2.5 g and $1,300 for 5 g [1]. In contrast, the simpler unsubstituted analog 4-(piperidin-1-yl)aniline (CAS 2359-60-6) is widely available from multiple vendors at significantly lower cost (typically <$50/g), reflecting its simpler synthesis and broader commodity status . The price premium for CAS 1224932-55-1 reflects the additional synthetic steps required to install the dimethylaminomethyl group, but this investment is justified for programs that require the specific structural features for target engagement.

Procurement Cost comparison Building block sourcing

Molecular Weight Optimization: Target Compound (MW 233.35) vs the Bulkier Piperazine-Containing Analog (CAS 959795-70-1, MW 274.4)

The target compound has a molecular weight of 233.35 g/mol, placing it within the 'lead-like' space (MW ≤ 350) and well below the 'drug-like' threshold of 500 Da . In comparison, 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 959795-70-1), used as a reagent in Gilteritinib derivative synthesis, has a molecular weight of 274.4 g/mol—an increase of 41 Da (17.6%) . The lower MW of the target compound provides greater capacity for further derivatization while remaining within lead-like property space, making it a more versatile starting point for fragment elaboration or library synthesis where final compound MW must be controlled.

Lead-likeness Fragment-based drug discovery Molecular property optimization

Synthetic Tractability: Deprotection-Based Access to the Free Aniline via Boc-Cleavage with Documented Yield

According to the synthesis disclosed in patent US20080085890A1 (Wyeth), the target compound is accessed via TFA-mediated deprotection of tert-butyl [4-(4-dimethylaminomethyl-piperidin-1-yl)-phenyl]-carbamate in dichloromethane, affording the free aniline in satisfactory yield [1]. This well-precedented Boc deprotection strategy is compatible with standard laboratory workflows and avoids the need for harsh reductive conditions that could compromise the dimethylamino functionality. In contrast, direct installation of the dimethylaminomethyl group onto the piperidine ring via reductive amination (as described for analogous compounds on BenchChem requiring NaBH₃CN) presents chemoselectivity challenges when a free primary aniline is also present .

Synthetic methodology Intermediate preparation Process chemistry

Enamine Catalog Provenance: Established Supplier with Consistent 95% Purity Specification and Multi-Gram Availability

The target compound is available through Sigma-Aldrich's Enamine catalog (ENA333557926) with a documented purity of 95%, a defined IUPAC name (N-{[1-(4-aminophenyl)-4-piperidinyl]methyl}-N,N-dimethylamine), InChI Key (RQZFRKKVDQQMAD-UHFFFAOYSA-N), and country of origin traceability (Ukraine) . This level of documentation exceeds what is typically available for the comparator analog 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0), which is offered by smaller specialty vendors with variable purity specifications and limited analytical characterization . For regulated research environments (e.g., GLP studies, patent exemplification), the Sigma-Aldrich/Enamine supply chain provides auditable quality documentation including Certificates of Analysis upon request.

Quality assurance Supply chain reliability Vendor qualification

Research and Procurement Scenarios Where 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline (CAS 1224932-55-1) Provides Documented Advantage


Kinase Inhibitor Library Synthesis Targeting BTK, JAK3, or FLT3-Axl Pathways

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can deploy this compound as a core building block for generating analogs of Poseltinib (HM71224, BTK inhibitor) or related fused pyrimidine tyrosine kinase inhibitors disclosed in WO2011162515A2 [1]. The methylene-spaced dimethylamino group provides the appropriate basic centre and spatial orientation for engaging the kinase solvent-front region, a feature not replicated by 4-(piperidin-1-yl)aniline (CAS 2359-60-6) or directly attached dimethylamino analogs [1].

Isoquinoline-1,3-dione-Based Cancer Therapeutics Development (Wyeth Scaffold)

The compound is explicitly cited as a synthetic intermediate in US20080085890A1 for constructing 4-[(4-substituted piperidin-1-yl)phenylamino]methylene-isoquinoline-1,3-dione derivatives with kinase inhibitory activity [2]. Researchers working on this scaffold should procure CAS 1224932-55-1 rather than attempting to adapt a non-methylaminomethyl analog, as the substitution pattern is integral to the claimed pharmacophore and the patent's exemplified synthetic route [2].

CNS-Targeted Lead Optimization Where Balanced Lipophilicity Is Critical

With a calculated LogP of 1.18, this compound sits within the optimal range for CNS drug candidates (LogP 1–3), unlike the more lipophilic direct-attachment analog CAS 211247-62-0 (estimated LogP ~2.45) . Medicinal chemists pursuing CNS-penetrant candidates can use this building block to introduce a solubilizing basic amine without exceeding the lipophilicity ceiling that correlates with hERG liability and metabolic instability . The lower LogP also facilitates aqueous solubility for in vitro assay preparation.

Fragment Elaboration in Lead-Like Chemical Space (MW <350 Da)

At 233.35 g/mol, this compound is a suitable starting point for fragment-based drug discovery or scaffold-hopping campaigns where the final lead series must remain within the 'rule-of-three' guidelines for fragment leads (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) [3]. Compared to the piperazine-containing analog CAS 959795-70-1 (MW 274.4), the target compound provides 41 Da of additional MW budget for introducing potency-enhancing substituents without exceeding lead-likeness thresholds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.